2'-(4-bromophenyl)-7'-fluoro-1'-[(3-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
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Overview
Description
2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound characterized by its unique spiro structure. This compound features a combination of bromophenyl, fluoro, and methoxybenzoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’-(4-Bromophenyl)-7’-fluoro-1’,2’-dihydro-1’-(3-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is unique due to its spiro structure and the combination of functional groups
Properties
CAS No. |
1217630-32-4 |
---|---|
Molecular Formula |
C34H23BrFNO4 |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-fluoro-1-(3-methoxybenzoyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C34H23BrFNO4/c1-41-24-6-4-5-21(18-24)31(38)30-29(19-9-12-22(35)13-10-19)34(32(39)25-7-2-3-8-26(25)33(34)40)28-16-11-20-17-23(36)14-15-27(20)37(28)30/h2-18,28-30H,1H3 |
InChI Key |
ZWCJBOSXMCIJKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2C(C3(C4N2C5=C(C=C4)C=C(C=C5)F)C(=O)C6=CC=CC=C6C3=O)C7=CC=C(C=C7)Br |
Origin of Product |
United States |
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